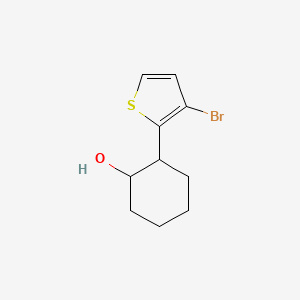
2-(3-Bromothiophen-2-yl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromothiophen-2-yl)cyclohexan-1-ol is an organic compound with the molecular formula C10H13BrOS It is a cyclohexanol derivative where the hydroxyl group is substituted at the first position of the cyclohexane ring, and a 3-bromothiophen-2-yl group is attached at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromothiophen-2-yl)cyclohexan-1-ol typically involves the bromination of thiophene followed by a Grignard reaction with cyclohexanone. The general steps are as follows:
Bromination of Thiophene: Thiophene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromothiophene.
Grignard Reaction: 3-Bromothiophene is then reacted with magnesium in anhydrous ether to form the Grignard reagent, 3-bromothiophen-2-ylmagnesium bromide.
Addition to Cyclohexanone: The Grignard reagent is added to cyclohexanone, followed by hydrolysis to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactors for the bromination and Grignard reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Bromothiophen-2-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF (Dimethylformamide) for azide substitution.
Major Products
Oxidation: 2-(3-Bromothiophen-2-yl)cyclohexanone.
Reduction: 2-(3-Bromothiophen-2-yl)cyclohexane.
Substitution: 2-(3-Azidothiophen-2-yl)cyclohexan-1-ol.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromothiophen-2-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways involving thiophene derivatives.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(3-Bromothiophen-2-yl)cyclohexan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and thiophene ring can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Chlorothiophen-2-yl)cyclohexan-1-ol: Similar structure with a chlorine atom instead of bromine.
2-(3-Methylthiophen-2-yl)cyclohexan-1-ol: Similar structure with a methyl group instead of bromine.
2-(3-Nitrothiophen-2-yl)cyclohexan-1-ol: Similar structure with a nitro group instead of bromine.
Uniqueness
2-(3-Bromothiophen-2-yl)cyclohexan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is a larger and more polarizable atom compared to chlorine or methyl groups, which can affect the compound’s electronic properties and its behavior in chemical reactions.
Eigenschaften
Molekularformel |
C10H13BrOS |
|---|---|
Molekulargewicht |
261.18 g/mol |
IUPAC-Name |
2-(3-bromothiophen-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H13BrOS/c11-8-5-6-13-10(8)7-3-1-2-4-9(7)12/h5-7,9,12H,1-4H2 |
InChI-Schlüssel |
DDFDHOGRSPTSBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)C2=C(C=CS2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


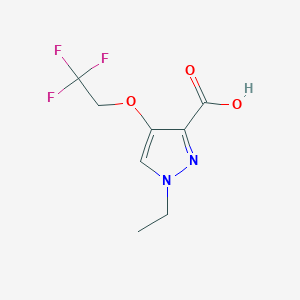
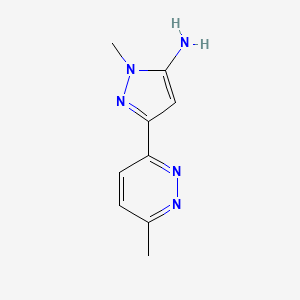
![9-Benzyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13331448.png)

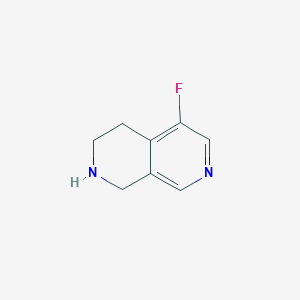
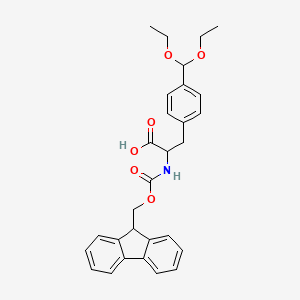
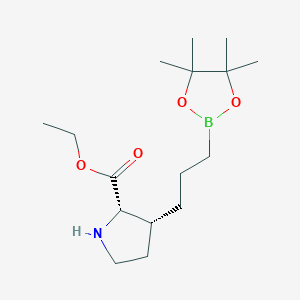
![1-(Bicyclo[1.1.1]pentan-1-yl)-1H-pyrazol-4-amine](/img/structure/B13331466.png)
![4-Aminobicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B13331474.png)
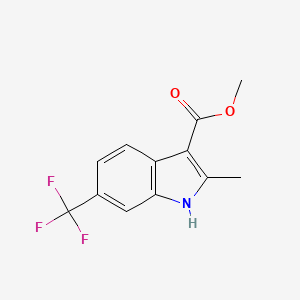
![Benzaldehyde, 3-methoxy-4-[4-(trifluoromethyl)-1H-imidazol-1-yl]-](/img/structure/B13331484.png)
![1-[(Tert-butylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B13331485.png)


